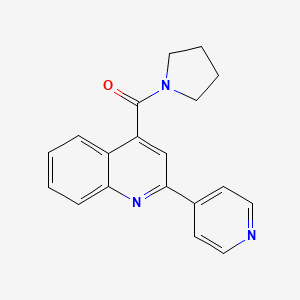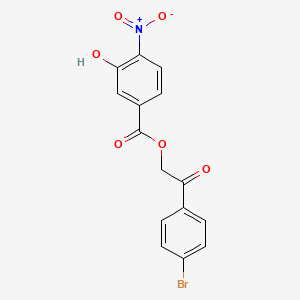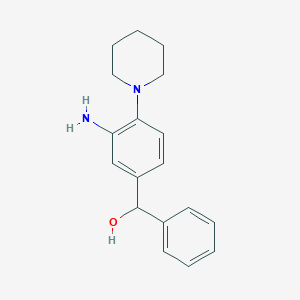![molecular formula C19H24N2O4S B6084370 [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6084370.png)
[2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxymethyl group. The oxazole ring is then synthesized and attached to the piperidine ring. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenoxy group.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxymethyl group and the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced oxazole compounds, and substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies and help in understanding the molecular basis of certain biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-chlorophenoxy)methyl]-1,2-oxazol-3-yl]methanone
- [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone
- [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-bromophenoxy)methyl]-1,2-oxazol-3-yl]methanone
Uniqueness
What sets [2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone apart from similar compounds is the presence of the methylsulfanyl group in the phenoxy moiety. This group can significantly influence the compound’s reactivity and interaction with molecular targets, making it a unique and valuable molecule for various applications.
Properties
IUPAC Name |
[2-(methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-12-14-7-5-6-10-21(14)19(22)16-11-15(25-20-16)13-24-17-8-3-4-9-18(17)26-2/h3-4,8-9,11,14H,5-7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBCFYZOJZMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C2=NOC(=C2)COC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-chlorophenyl){1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6084287.png)
![N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B6084294.png)
![1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![[4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone](/img/structure/B6084316.png)
![2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine](/img/structure/B6084329.png)
![6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6084335.png)
![methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)

![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B6084351.png)

![3-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084384.png)

![2,3,4-pentanetrione 3-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B6084393.png)
![2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE](/img/structure/B6084411.png)
